(2-Bromo-3,5-difluoropyridin-4-yl)methanol CAS 2306265-44-9 properties
(2-Bromo-3,5-difluoropyridin-4-yl)methanol CAS 2306265-44-9 properties
Executive Summary
(2-Bromo-3,5-difluoropyridin-4-yl)methanol (CAS 2306265-44-9) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., HPK1 modulators) and G-protein coupled receptor (GPCR) agonists. Its structural uniqueness lies in the "3,5-difluoro" motif, which imparts significant metabolic stability and electron-deficiency to the pyridine ring, while the 2-bromo and 4-hydroxymethyl groups serve as orthogonal handles for divergent synthesis. This guide outlines its physicochemical profile, validated synthetic routes, and strategic utility in drug discovery.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Value | Notes |
| IUPAC Name | (2-Bromo-3,5-difluoropyridin-4-yl)methanol | |
| CAS Number | 2306265-44-9 | |
| Molecular Formula | C₆H₄BrF₂NO | |
| Molecular Weight | 223.98 g/mol | |
| Exact Mass | 222.9448 | |
| Predicted LogP | ~1.3 | Lipophilic enough for membrane permeability, polar enough for solubility. |
| H-Bond Donors/Acceptors | 1 / 4 | |
| Appearance | Off-white to pale yellow solid | Typical for halogenated pyridine methanols. |
| Solubility | DMSO, Methanol, DCM |
Synthetic Pathways & Production
The synthesis of CAS 2306265-44-9 relies on the precise exploitation of the acidity of the C4-proton in 2-bromo-3,5-difluoropyridine. The flanking fluorine atoms at C3 and C5 create an electronic environment that highly favors Lithiation-De-protonation (Li-DP) at the C4 position over Halogen-Metal Exchange (HME) at the C2-bromide, provided temperatures are strictly controlled.
Protocol: Directed Ortho-Lithiation (DoM)
Reaction Logic: The acidity of the C4-H is significantly enhanced by the inductive effect of the two adjacent fluorine atoms.
-
Starting Material: 2-Bromo-3,5-difluoropyridine.[1][2][3][4][5][6]
-
Base: Lithium Diisopropylamide (LDA).[7] Note: n-BuLi is avoided to prevent competing halogen-metal exchange at the bromine.
-
Conditions: THF, -78 °C under Argon/Nitrogen.
-
Electrophile: Methyl Formate (or DMF).
-
Reduction: Sodium Borohydride (NaBH₄).
Step-by-Step Workflow:
-
Lithiation: Charge a flame-dried flask with 2-bromo-3,5-difluoropyridine in anhydrous THF. Cool to -78 °C. Add LDA (1.1 equiv) dropwise over 30 minutes. Stir for 1 hour to ensure formation of the 4-lithio species.
-
Formylation: Add Methyl Formate (1.2 equiv) dropwise. The solution may change color (often yellow/orange). Stir at -78 °C for 1 hour, then allow to warm to 0 °C.
-
Quench & Reduction: Quench with saturated NH₄Cl. Extract with EtOAc. The intermediate aldehyde (2-bromo-3,5-difluoroisonicotinaldehyde) is often used directly. Dissolve the crude aldehyde in MeOH, cool to 0 °C, and add NaBH₄ (1.5 equiv). Stir for 2 hours.
-
Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate. Purification via silica gel chromatography (Hexane/EtOAc) yields the title compound.[8]
Visualization: Synthesis Workflow
Caption: Figure 1. Regioselective synthesis via LDA-mediated ortholithiation and subsequent reduction.
Reactivity & Medicinal Chemistry Applications
This scaffold is a "linchpin" intermediate. The 2-Bromo group allows for the introduction of aryl/heteroaryl tails, while the 4-methanol group serves as a vector for solubilizing groups or further cyclization.
Core Reactivity Profiles
-
C2-Bromine (Cross-Coupling):
-
Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O). This is the primary method for building the core pharmacophore (e.g., in HPK1 inhibitors).
-
Stille/Buchwald: Amenable to Stille coupling or C-N bond formation, though Suzuki is preferred for lower toxicity.
-
-
C4-Methanol (Functionalization):
-
Oxidation: Treatment with Dess-Martin Periodinane (DMP) yields the aldehyde, a precursor for heterocycle formation (e.g., pyrazoles via hydrazine condensation).
-
Activation: Conversion to Mesylate (MsCl/TEA) or Bromide (PBr₃) allows for Sɴ2 displacement by amines or alkoxides.
-
-
C3/C5-Fluorines (Nucleophilic Aromatic Substitution - SɴAr):
-
While less reactive than the bromide, the highly electron-deficient nature of the ring allows for SɴAr displacement of the fluorines by strong nucleophiles (e.g., thiolates or alkoxides) under forcing conditions, offering a route to 3,5-disubstituted pyridines.
-
Visualization: Scaffold Versatility
Caption: Figure 2. Divergent reactivity profile showing orthogonal functionalization sites.
Case Studies in Drug Development
Case Study A: HPK1 Modulators (Oncology)
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibitors of HPK1 are sought to enhance anti-tumor immunity.
-
Role of CAS 2306265-44-9: It serves as the "head group" precursor.
-
Workflow: The methanol is oxidized to the aldehyde, which is then condensed with hydrazine to form a pyrazolopyridine core. This bicyclic system mimics the ATP-binding pocket of the kinase.
-
Significance: The fluorine atoms lower the pKa of the pyridine nitrogen and modulate the metabolic stability of the ring against oxidative metabolism.
Case Study B: Orexin Receptor Agonists (Neurology)
Used in the treatment of narcolepsy and other sleep disorders.
-
Role: The scaffold acts as a linker.
-
Workflow: The C2-Br is coupled to a lipophilic aryl group, while the C4-methanol is etherified (e.g., via Williamson ether synthesis or Mitsunobu reaction) to attach a polar tail that interacts with the receptor's secondary binding pocket.
Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: This compound is a halogenated pyridine.[7] It should be handled in a fume hood to avoid inhalation of dust or vapors.
-
Reactivity: Avoid contact with strong oxidizing agents. The C-Br bond is labile under UV light; store in amber vials.
-
Storage: Keep cold (2-8 °C) and dry. The benzylic-like alcohol can be prone to autoxidation over long periods if exposed to air.
References
-
Vertex Pharmaceuticals Inc. (2018). Pyrazolopyridine derivatives as HPK1 modulators and uses thereof for the treatment of cancer. WO2018049200A1. Link
-
Merck Sharp & Dohme Corp. (2024). Orexin receptor agonists. WO2024107615A1. Link
- Schlosser, M. (2005). The 2×3 "Halogen Dance": A versatile tool for the synthesis of functionalized heterocycles. Angewandte Chemie International Edition, 44(3), 376-393.
-
Collum, D. B., et al. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 135(6), 2223–2234. Link
Sources
- 1. US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions - Google Patents [patents.google.com]
- 2. WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2306265-44-9 (2-Bromo-3,5-difluoropyridin-4-yl)methanol AKSci 6965EW [aksci.com]
- 6. WO2018049200A1 - Pyrazolopyridine derivatives as hpk1 modulators and uses thereof for the treatment of cancer - Google Patents [patents.google.com]
- 7. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
